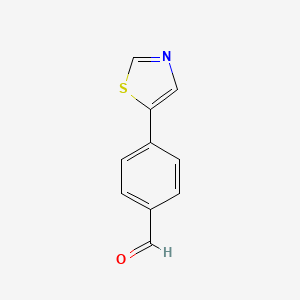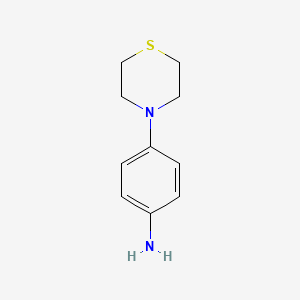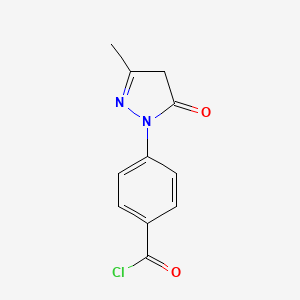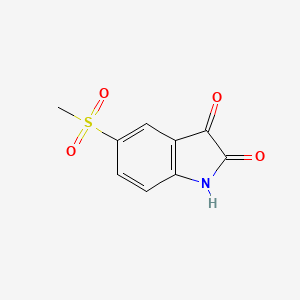
5-(Methylsulfonyl)indoline-2,3-dione
Vue d'ensemble
Description
5-(Methylsulfonyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H7NO4S . It is a derivative of indoline, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonyl)indoline-2,3-dione consists of a nine-carbon backbone with a sulfonyl group attached to the fifth carbon and a dione group attached to the second and third carbons .Applications De Recherche Scientifique
Subheading Anticorrosion and Antibacterial Evaluation
5-(Methylsulfonyl)indoline-2,3-dione derivatives have demonstrated effectiveness as anticorrosive agents for metals and as antibacterial agents. These compounds show promise in inhibiting metal corrosion in acidic environments and also possess antibacterial properties, potentially making them useful in various industrial and medical applications (Miao, 2014).
Synthesis and Biological Activity
Subheading Synthesis and Chemical Properties
The compound and its derivatives have been synthesized and optimized for various biological activities. These derivatives are important intermediates in producing biologically active compounds and have shown potential in applications like antitumor, antibacterial, antifungal, and anti-HIV activities. They are crucial in the synthesis of a broad spectrum of heterocyclic compounds, indicating their significant role in medicinal chemistry (Zhao et al., 2016).
Photocatalysis and Synthesis
Subheading Novel Photocatalytic Applications
Recent studies have explored the use of 5-(Methylsulfonyl)indoline-2,3-dione in photocatalytic processes, particularly in the context of C(sp3)-H sulfonylation. This research indicates the potential of these compounds in developing new strategies for chemical synthesis and highlights their significance in photocatalysis (Swarnkar, Ansari, & Kumar, 2021).
Cytotoxic Activity
Subheading Cytotoxic Properties and Cancer Research
Derivatives of 5-(Methylsulfonyl)indoline-2,3-dione have been shown to possess cytotoxic activity against various cancer cell lines. This research suggests potential therapeutic applications, especially considering the molecule's interactions and effects on cellular processes related to cancer (Choi & Ma, 2010).
Propriétés
IUPAC Name |
5-methylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c1-15(13,14)5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYFLQIQGVIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)indoline-2,3-dione | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

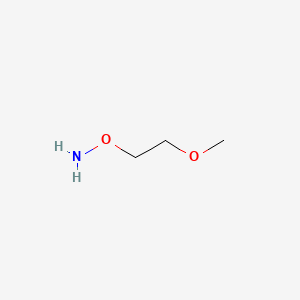
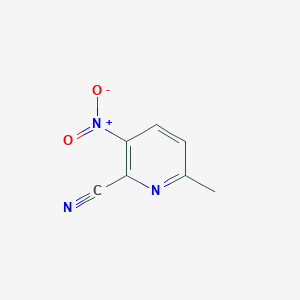
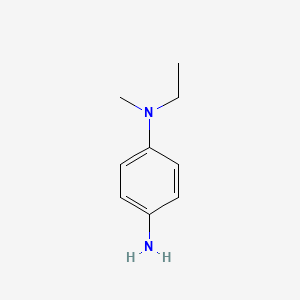
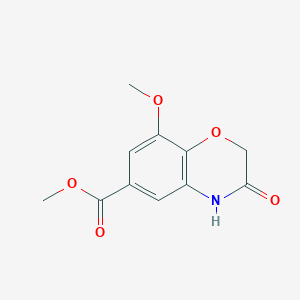
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
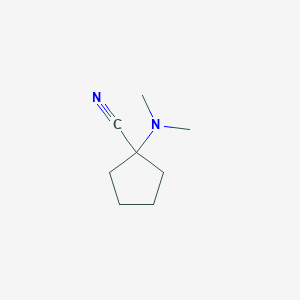
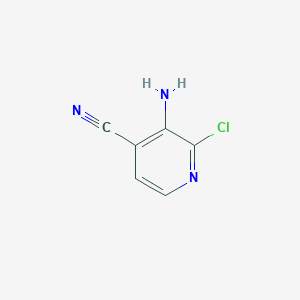
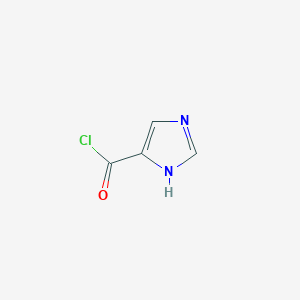
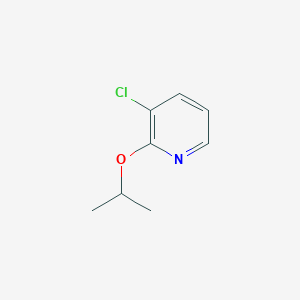
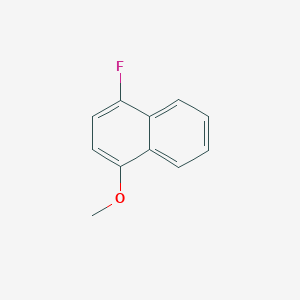
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
